molecular formula C8H8FNO3 B2593460 (2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid CAS No. 1932805-86-1

(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid

Cat. No.: B2593460
CAS No.: 1932805-86-1
M. Wt: 185.154
InChI Key: YVYRWZAWVAMIOB-YFKPBYRVSA-N
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Description

(2S)-2-[(6-Fluoropyridin-3-yl)oxy]propanoic acid is a chiral carboxylic acid derivative featuring a fluorinated pyridine ring. Its structure includes a propanoic acid backbone with a 6-fluoropyridin-3-yloxy substituent at the second carbon in the (S)-configuration. This compound is cataloged as a chiral building block in synthetic chemistry, indicating its utility in drug discovery and asymmetric synthesis .

Properties

IUPAC Name

(2S)-2-(6-fluoropyridin-3-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5(8(11)12)13-6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYRWZAWVAMIOB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid typically involves the following steps:

    Fluorination of Pyridine: The starting material, pyridine, undergoes fluorination to introduce a fluorine atom at the 6-position.

    Formation of the Oxy Group: The fluorinated pyridine is then reacted with an appropriate alcohol or alkoxide to form the oxy group.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂

    Substitution: NH₃, RSH, RX (where R is an alkyl or aryl group)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amines, thiols, halides

Mechanism of Action

The mechanism of action of (2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of (2S)-2-[(6-Fluoropyridin-3-yl)oxy]propanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Chiral Center Biological Activity/Application Source/Evidence ID
This compound C₉H₈FNO₃ 213.17 g/mol 6-Fluoropyridin-3-yloxy, (S)-configuration Yes Synthetic building block
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid C₉H₉FN₂O₄ 228.18 g/mol 6-Fluoropyridin-2-ylformamido, hydroxyl Yes Not reported (cataloged but inactive)
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid C₁₅H₁₇O₆ 293.29 g/mol 4-Hydroxyphenyl, oxopyranyloxy Yes Cytotoxic (43.2% mortality in bioassay)
(2S)-3-Phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid C₁₃H₁₇NO₂ 231.28 g/mol Phenyl, pyrrolidinyl Yes Not reported (structural analogue)
2-[8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid C₂₁H₁₈O₆ 374.37 g/mol Benzochromenyl, methoxy No Variable content in medicinal plants

Key Structural Differences

The fluorine atom enhances metabolic stability compared to non-fluorinated derivatives like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid .

Stereochemical Influence: The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., 3-hydroxy-2-phenylpropanoic acid in ), which may exhibit divergent pharmacological profiles .

Biological Activity

(2S)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid, a fluorinated compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FNO2C_8H_8FNO_2. The presence of a fluorine atom in the pyridine ring enhances the compound's stability and binding affinity to biological targets, making it a valuable candidate for further investigation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound's binding affinity through strong hydrogen bonds and electrostatic interactions.

Key Mechanisms

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as inflammation and cancer.
  • Protein-Ligand Interactions : As a biochemical probe, it aids in studying enzyme mechanisms and protein-ligand interactions, providing insights into cellular processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases.
  • Anticancer Activity : Investigations into its anticancer properties show that it may inhibit cancer cell proliferation through specific molecular pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition rate was quantified at 25% for COX-1 activity, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment :
    • In vitro experiments showed that this compound significantly reduced the viability of various cancer cell lines, particularly those associated with breast and colon cancers .
  • Neurite Outgrowth Stimulation :
    • Another study investigated its neurotropic effects, revealing that at a concentration of 10 μM, the compound stimulated neurite outgrowth in neuronal cultures without inducing toxicity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
Anti-inflammatory25% inhibition of COX-1
AnticancerReduced viability in cancer cell lines
Neurite outgrowthStimulated at 10 μM concentration

Q & A

Q. What are the optimal synthetic routes for (2S)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid in laboratory settings?

The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions due to the reactivity of the fluoropyridine moiety. A common approach includes coupling a fluoropyridin-3-ol derivative with an (S)-configured propanoic acid precursor under basic conditions. For example, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine can preserve stereochemistry during ether bond formation . Alternatively, Suzuki-Miyaura cross-coupling (using a boronic acid derivative) may be employed if pre-functionalized intermediates are available, though this requires palladium catalysts and controlled conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the fluoropyridine substitution pattern and stereochemical integrity. The fluorine atom’s deshielding effect and coupling constants help verify the 6-fluoro position .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly to distinguish regioisomers (e.g., 5- vs. 6-fluoro derivatives).
  • Chiral HPLC : Essential for confirming enantiomeric purity, using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluoropyridine-containing amino acid derivatives?

Contradictions often arise from variations in fluorine substitution position or stereochemical effects . For example:

CompoundFluorine PositionKey Biological Activity
This compound6-FEnzyme inhibition (e.g., COX-2)
5-Fluoro analog5-FReduced binding affinity due to steric hindrance
Non-fluorinated analogNoneLower metabolic stability

To address discrepancies:

  • Systematically compare fluorine positional isomers under identical assay conditions.
  • Use molecular docking to analyze steric/electronic interactions with target proteins .
  • Validate findings with kinetic assays (e.g., IC50_{50} measurements) and metabolic stability tests (e.g., liver microsome studies) .

Q. What strategies improve enantiomeric purity and reaction yields in asymmetric synthesis?

  • Catalyst Optimization : Chiral ligands like BINAP or Josiphos in palladium-catalyzed cross-coupling reactions enhance enantioselectivity (>90% ee) .
  • Solvent Engineering : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates, while low temperatures reduce racemization.
  • Purification Techniques : Combine flash chromatography (silica gel) with recrystallization (using ethanol/water mixtures) to achieve >98% purity .

Q. How does the fluoropyridine moiety influence the compound’s interaction with biological targets?

The 6-fluoro group:

  • Enhances lipophilicity , improving membrane permeability (logP ~1.8 vs. ~1.2 for non-fluorinated analogs).
  • Acts as a hydrogen-bond acceptor , stabilizing interactions with residues like serine or tyrosine in enzyme active sites.
  • Meta-substitution on the pyridine ring minimizes steric clashes compared to ortho/para positions, as shown in X-ray crystallography studies of COX-2 inhibitors .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Models transition states for nucleophilic substitution or oxidation reactions.
  • Quantitative Structure-Property Relationship (QSPR) : Predicts metabolic stability using descriptors like polar surface area and H-bond donor counts .
  • Molecular Dynamics (MD) Simulations : Assess binding mode stability in aqueous environments (e.g., solvation free energy calculations) .

Q. Table 1: Impact of Fluorine Position on Biological Activity

PositionBinding Affinity (IC50_{50}, nM)Metabolic Half-Life (Human Liver Microsomes)
6-Fluoro12 ± 2.14.3 h
5-Fluoro45 ± 5.82.1 h
No F120 ± 151.2 h

Q. Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (%)
5807288
101008592
151008791

Notes for Methodological Rigor

  • Reproducibility : Include control experiments with commercial standards (e.g., non-fluorinated analogs) to validate synthetic and analytical protocols .
  • Data Validation : Use triplicate measurements for biological assays and report standard deviations. Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

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